molecular formula C6H12O B1606997 (1-Methylcyclobutyl)methanol CAS No. 38401-41-1

(1-Methylcyclobutyl)methanol

Cat. No.: B1606997
CAS No.: 38401-41-1
M. Wt: 100.16 g/mol
InChI Key: PFGPCAYJUYSJJS-UHFFFAOYSA-N
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Description

(1-Methylcyclobutyl)methanol is an organic compound with the molecular formula C6H12O It consists of a cyclobutane ring substituted with a methyl group and a hydroxymethyl group

Scientific Research Applications

(1-Methylcyclobutyl)methanol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclobutyl)methanol typically involves the reaction of cyclobutanone with methylmagnesium bromide, followed by hydrolysis. The reaction conditions include:

    Cyclobutanone: The starting material.

    Methylmagnesium bromide: A Grignard reagent used for the nucleophilic addition to the carbonyl group of cyclobutanone.

    Hydrolysis: The intermediate formed is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (1-Methylcyclobutyl)ketone or (1-Methylcyclobutyl)aldehyde.

    Reduction: Formation of (1-Methylcyclobutyl)methane.

    Substitution: Formation of (1-Methylcyclobutyl)methyl chloride or bromide.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: Similar structure but lacks the methyl group.

    Cyclopentanol: Contains a five-membered ring instead of a four-membered ring.

    (1-Methylcyclopentyl)methanol: Contains a five-membered ring with a similar substitution pattern.

Uniqueness

(1-Methylcyclobutyl)methanol is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties. The presence of both a methyl group and a hydroxymethyl group makes it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

(1-methylcyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(5-7)3-2-4-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBAFQVSLHQELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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